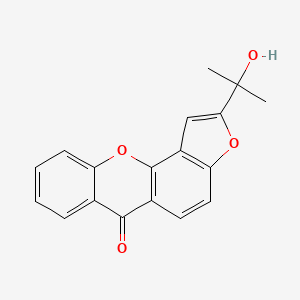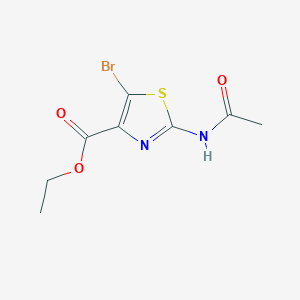
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a piperidine ring substituted with tetramethyl groups and a di-tert-butylindiganyl moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the di-tert-butylindiganyl group. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of tetramethyl groups via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a radical initiator, facilitating various chemical reactions through the generation of reactive intermediates . Its bulky tert-butyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions .
相似化合物的比较
Similar Compounds
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator.
1,4-Di-tert-butylbenzene: Used in Friedel-Crafts alkylation reactions.
2,5-Di-tert-butylhydroquinone: An antioxidant with applications in various industries.
属性
CAS 编号 |
113088-73-6 |
|---|---|
分子式 |
C17H36InN |
分子量 |
369.3 g/mol |
IUPAC 名称 |
ditert-butyl-(2,2,6,6-tetramethylpiperidin-1-yl)indigane |
InChI |
InChI=1S/C9H18N.2C4H9.In/c1-8(2)6-5-7-9(3,4)10-8;2*1-4(2)3;/h5-7H2,1-4H3;2*1-3H3;/q-1;;;+1 |
InChI 键 |
HVTMGALPWYIKDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(N1[In](C(C)(C)C)C(C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)



![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)







